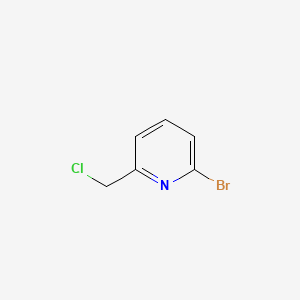

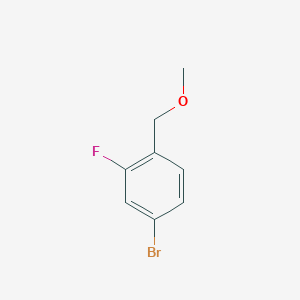

3-Fluoro-4-(4-isopropylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

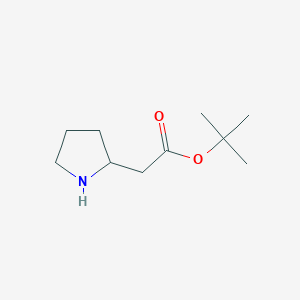

The compound 3-Fluoro-4-(4-isopropylphenoxy)aniline is a fluorinated aniline derivative. Aniline derivatives are significant in pharmaceutical chemistry due to their presence in various therapeutic agents. The presence of a fluorine atom can greatly influence the biological activity of these compounds by affecting their metabolic stability and lipophilicity . The isopropyl group attached to the phenoxy ring could potentially affect the compound's binding affinity to biological targets.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives often involves multiple steps, including protection/deprotection strategies, halogenation, and coupling reactions. For instance, a key intermediate in synthesizing fluvastatin, which is structurally related to the compound of interest, was synthesized from aniline through a series of reactions including isopropylation, alkylation, and intramolecular cyclization, achieving an overall yield of more than 90% . Another synthesis of a chloro-fluoro aniline derivative was achieved through condensation followed by reduction, with an overall yield of 82% . These methods highlight the robustness and potential scalability of the synthetic processes for such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated anilines has been extensively studied using various spectroscopic techniques. For example, the structural and spectroscopic properties of 3-chloro-4-fluoro-aniline were investigated using density functional theory (DFT) calculations, providing insights into the electronic and vibrational properties of the molecule . Similarly, the molecular structures and vibrational spectra of monofluoroaniline isomers have been calculated and analyzed, revealing the influence of the fluorine substituent on the aniline ring geometry and charge distribution .

Chemical Reactions Analysis

Fluorinated anilines can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 3-chloro-4-fluorothiophene-1,1-dioxide, a fluorine-containing diene, was synthesized and used in Diels-Alder reactions with different dienophiles to produce various chloro-fluoro substituted aromatics . This demonstrates the synthetic utility of fluorinated anilines in constructing diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the presence of the fluorine atom and other substituents on the aromatic ring. The introduction of fluorine can affect the compound's boiling point, melting point, solubility, and stability. Theoretical studies on aniline derivatives, such as the one on 3-chloro-4-fluoro-aniline, provide computational predictions of IR, UV-Visible, Raman, and NMR spectra, which are crucial for characterizing these compounds . Additionally, the study of specifically fluoridated carbohydrates has shown that fluorine substituents can exhibit detectable spin coupling with ring protons, which is important for understanding the compound's reactivity and interactions .

科学的研究の応用

Fluorinated Aniline Derivatives in Environmental Biodegradation

Research on fluorinated anilines, such as the ones closely related to 3-Fluoro-4-(4-isopropylphenoxy)aniline, has highlighted their environmental persistence and toxicological concerns. The biodegradation of fluoroanilines by microbial strains like Labrys portucalensis indicates the potential for biological remediation of environmental pollutants. This bacterium's ability to degrade and use fluoroanilines as carbon and nitrogen sources underscores the ecological relevance and bioremediation potential of microbial processes for halogenated compounds (Amorim et al., 2013).

Spectroscopic Analysis for Chemical Synthesis

The structural and spectroscopic analysis of aniline derivatives, including those with chloro and fluoro substitutions, has been extensively studied. Such analyses aid in the design and synthesis of novel compounds with potential pharmaceutical applications. Computational methods, including density functional theory (DFT), offer insights into the spectroscopic properties, aiding in the prediction of chemical behavior and facilitating the synthesis of complex aniline precursors (Aziz et al., 2018).

Safety And Hazards

特性

IUPAC Name |

3-fluoro-4-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHMPBSXTLVSNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-isopropylphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)